molecular formula C10H11BrO3 B13134351 (4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol

(4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol

Cat. No.: B13134351
M. Wt: 259.10 g/mol
InChI Key: PGXQOBXEAIHFJG-NHSZFOGYSA-N
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Description

(4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol is a chemical compound belonging to the class of chromans Chromans are known for their diverse biological activities and are often found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol typically involves several steps:

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.

    Chiral Resolution: To obtain the (4R) enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: (4R)-6-Bromo-2-(carboxymethyl)chroman-4-ol.

    Reduction: (4R)-2-(hydroxymethyl)chroman-4-ol.

    Substitution: (4R)-6-(Amino)-2-(hydroxymethyl)chroman-4-ol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxymethyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    (4R)-6-Bromo-2-(hydroxymethyl)chroman-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (4R)-6-Bromo-2-(hydroxymethyl)chroman-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

(4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group provides antioxidant properties, while the bromine atom allows for further functionalization through substitution reactions.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(4R)-6-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H11BrO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2/t7?,9-/m1/s1

InChI Key

PGXQOBXEAIHFJG-NHSZFOGYSA-N

Isomeric SMILES

C1[C@H](C2=C(C=CC(=C2)Br)OC1CO)O

Canonical SMILES

C1C(OC2=C(C1O)C=C(C=C2)Br)CO

Origin of Product

United States

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